5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromine, fluorine, and oxadiazole moieties
Preparation Methods
The synthesis of 5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves multistep reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Chemical Reactions Analysis
5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and hydrogenation catalysts for reduction.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
5-(2-Bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2-Bromo-6-fluorophenylmethanol: This compound shares the bromine and fluorine substituents but lacks the oxadiazole ring, leading to different chemical properties and applications.
6-Bromo-2-fluoro-3-methylphenylmethanol:
These comparisons highlight the unique features of this compound, particularly its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820236-82-6 |
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Molecular Formula |
C9H6BrFN2O |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3 |
InChI Key |
QYQDRLKYBRTVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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